molecular formula C16H20N2S2Sn2 B14784302 5,5'-Bis(trimethylstannyl)[2,2'-bithiophene]-3,3'-dicarbonitrile

5,5'-Bis(trimethylstannyl)[2,2'-bithiophene]-3,3'-dicarbonitrile

Cat. No.: B14784302
M. Wt: 541.9 g/mol
InChI Key: FEEONDYHQRQKFN-UHFFFAOYSA-N
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Description

5,5’-Bis(trimethylstannyl)[2,2’-bithiophene]-3,3’-dicarbonitrile: is an organotin compound that features a bithiophene core with trimethylstannyl and dicarbonitrile substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Bis(trimethylstannyl)[2,2’-bithiophene]-3,3’-dicarbonitrile typically involves the stannylation of 2,2’-bithiophene. The process begins with the lithiation of 2,2’-bithiophene using n-butyllithium, followed by the reaction with trimethyltin chloride to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reagent concentrations to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Commonly used in coupling reactions.

    Solvents: Toluene and THF are frequently used solvents.

    Reagents: Trimethyltin chloride, n-butyllithium.

Major Products:

    Conjugated Polymers: Used in organic electronics.

    Functionalized Bithiophenes: Serve as building blocks for more complex molecules.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Biological Probes: Potential use in the development of probes for biological imaging and diagnostics.

Industry:

Mechanism of Action

The mechanism by which 5,5’-Bis(trimethylstannyl)[2,2’-bithiophene]-3,3’-dicarbonitrile exerts its effects is primarily through its ability to participate in π-conjugation. This allows for efficient charge transport in semiconducting polymers, making it valuable in electronic applications . The molecular targets include the π-conjugated systems in organic semiconductors, and the pathways involve electron and hole transport mechanisms.

Comparison with Similar Compounds

Properties

Molecular Formula

C16H20N2S2Sn2

Molecular Weight

541.9 g/mol

IUPAC Name

2-(3-cyano-5-trimethylstannylthiophen-2-yl)-5-trimethylstannylthiophene-3-carbonitrile

InChI

InChI=1S/C10H2N2S2.6CH3.2Sn/c11-5-7-1-3-13-9(7)10-8(6-12)2-4-14-10;;;;;;;;/h1-2H;6*1H3;;

InChI Key

FEEONDYHQRQKFN-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1=CC(=C(S1)C2=C(C=C(S2)[Sn](C)(C)C)C#N)C#N

Origin of Product

United States

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